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molecular formula C14H9FINO B8296739 2-Fluoro-6-(4-iodobenzyloxy)benzonitrile

2-Fluoro-6-(4-iodobenzyloxy)benzonitrile

Cat. No. B8296739
M. Wt: 353.13 g/mol
InChI Key: SQFSOJTXIPSGDG-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

Sodium hydride (60%; 432 mg; 10.8 mmol) was suspended in DMF (5 mL) and cooled to 0° C. under inert atmosphere. 4-Iodobenzyl alcohol (2.53 g; 10.8 mmol) was dissolved in DMF (5 mL) and added dropwise to the sodium hydride mixture. The solution was allowed to warm to room temperature and stirred for 15 minutes. The solution was then cooled to 0° C. 2,6-Difluorobenzonitrile (1 g; 7.2 mmol) in DMF (20 mL) was added dropwise to the alcohol solution and stirred for 2 hours. The solution was poured over 100 mL of cooled water. The solution was cooled for 1 hour and a precipitate was evident. The solid was collected by vacuum filtration and washed with water. Purification by recrystallization in cyclohexane yielded 1.49 grams of 2-fluoro-6-(4-iodobenzyloxy)benzonitrile.
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1.[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[C:17](F)[C:14]=1[C:15]#[N:16].O>CN(C=O)C>[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[C:17]([O:9][CH2:8][C:7]2[CH:10]=[CH:11][C:4]([I:3])=[CH:5][CH:6]=2)[C:14]=1[C:15]#[N:16] |f:0.1|

Inputs

Step One
Name
Quantity
432 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.53 g
Type
reactant
Smiles
IC1=CC=C(CO)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0° C
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization in cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)OCC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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